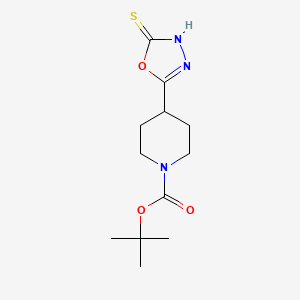

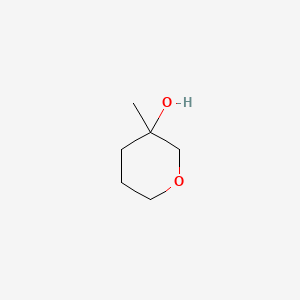

![molecular formula C19H18N4O3 B2970687 (E)-9-methyl-4-oxo-2-(p-tolylamino)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde O-acetyl oxime CAS No. 302935-04-2](/img/structure/B2970687.png)

(E)-9-methyl-4-oxo-2-(p-tolylamino)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde O-acetyl oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(E)-9-methyl-4-oxo-2-(p-tolylamino)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde O-acetyl oxime” is a pyrimidine derivative . Pyrimidine and its fused derivatives have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many pyrimidine and fused pyrimidine derivatives possess promising anticancer activity .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the reaction of certain precursors in the presence of a catalyst . For example, novel pyrazolo[3,4-b]-quinoline derivatives were synthesized by treating 2-chloroquinoline derivative with phenylhydrazine in the presence of 1-pentanol followed by N-alkylation in the presence of sodium carbonate .Molecular Structure Analysis

Pyrimidine ring and its fused derivatives including pyrazolo[3,4-d]pyrimidine, pyrido[2,3-d]pyrimidine, quinazoline, and furo[2,3-d]pyrimidine compounds are structurally significant . The exact molecular structure of “this compound” would require more specific information or computational analysis.Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives can be complex and varied. They often involve interactions with other molecules and can result in the formation of new compounds . The specific reactions of “this compound” would depend on the conditions and reactants present.Applications De Recherche Scientifique

Reactivity and Applications in Organic Synthesis

A study by Shirai et al. (2003) discusses the reactivity of 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oximes, highlighting a facile oxime–nitrone isomerization through the 1,2-hydrogen shift. The resultant NH-nitrones can trap maleimides to afford intermolecular cycloadducts, illustrating potential applications in organic synthesis. The reactions with electron-deficient acetylenes are initiated by a nucleophilic attack of the oxime to the acetylene moiety, offering pathways for creating various organic compounds (Shirai et al., 2003).

Cyclization of Oxime Derivatives

Vijn et al. (1993) explored the cyclization of oxime derivatives of 5-oxoalkanenitriles to synthesize 6-substituted 2-(N-acetylamino)pyridines and 2-aminopyridines. This work demonstrates the versatility of oxime derivatives in cyclization reactions, leading to the formation of pyridine derivatives with potential applications in medicinal chemistry and drug development (Vijn et al., 1993).

Delivery Across the Blood-Brain Barrier

Bodor et al. (1978) investigated the efficient delivery of a quaternary pyridinium salt through the blood-brain barrier in its dihydropyridine prodrug form. This study underscores the significance of oxime derivatives in enhancing drug delivery to the brain, suggesting potential applications in neurology and pharmacology (Bodor et al., 1978).

Magnetic Properties of Coordination Compounds

Giannopoulos et al. (2014) described the first application of 1-methyl-1H-pyrrole-2-carbaldehyde oxime as a ligand for the coordination of paramagnetic transition metal ions. The synthesis of a new {Mn(III)25} barrel-like cluster that exhibits single-molecule magnetic behavior opens avenues for research in materials science, particularly in the development of magnetic materials and devices (Giannopoulos et al., 2014).

Muscarinic Activity in Alzheimer’s Disease

Jung et al. (2001) conducted research on 3-Methyl-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde O-substituted oximes as bioisosteric congeners of arecoline, a muscarinic agonist for Alzheimer's disease treatment. This highlights the potential therapeutic applications of oxime derivatives in neurodegenerative diseases, offering insights into novel drug development strategies (Jung et al., 2001).

Mécanisme D'action

Orientations Futures

The future directions in the research of pyrimidine derivatives are promising. They are being studied for their potential as anticancer agents . Researchers are developing new synthesis pathways for the preparation and post-functionalization of these compounds . The goal is to construct novel pyrimidines with higher selectivity as anticancer agents .

Propriétés

IUPAC Name |

[(E)-[9-methyl-2-(4-methylanilino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylideneamino] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3/c1-12-6-8-15(9-7-12)21-17-16(11-20-26-14(3)24)19(25)23-10-4-5-13(2)18(23)22-17/h4-11,21H,1-3H3/b20-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POLDOWDPAFOMNZ-RGVLZGJSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=C(C(=O)N3C=CC=C(C3=N2)C)C=NOC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)NC2=C(C(=O)N3C=CC=C(C3=N2)C)/C=N/OC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-N-(4-methoxyphenyl)chromene-3-carboxamide](/img/structure/B2970604.png)

![2-Ethylsulfanyl-3-(2-methoxyethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2970606.png)

![N-(4-methoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B2970607.png)

![N-cyclopentyl-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2970608.png)

![5-Chloro-2-methoxy-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2970611.png)

![4-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]butan-1-amine;hydrochloride](/img/structure/B2970616.png)

![4-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2970618.png)

![N-(2-(3,5-dimethylphenoxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2970620.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2970623.png)